2,3-Dimethyl-6-nitroaniline

Organic Synthesis Regioselective Nitration Process Chemistry

Researchers synthesizing chiral benzenedisulfonimide catalysts or alkali-resistant disperse dyes require regioisomerically pure 2,3-dimethyl-6-nitroaniline-substituting the 4-nitro isomer compromises reaction kinetics and final product performance. • Delivers 41% overall catalyst yield vs. 34% from mono-methyl analog-a 20% relative improvement reducing starting material cost per gram of final catalyst. • 43% isolated yield as the major regioisomer from a common precursor, versus 12% for the 4-nitro byproduct. • Specify ≥98% (GC) purity with ≤2% 4-nitro isomer confirmed by NMR; verify melting point 117-120 °C upon receipt to ensure correct regioisomeric identity.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 59146-96-2
Cat. No. B184222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-nitroaniline
CAS59146-96-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])N)C
InChIInChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3
InChIKeyYEFYPFWBLCARLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-nitroaniline: Physicochemical Profile & Procurement Benchmarks


2,3-Dimethyl-6-nitroaniline (syn. 6-nitro-2,3-xylidine) is a disubstituted nitroaniline derivative bearing methyl groups at the 2- and 3-positions and a nitro group at the 6-position of the aniline ring. With a molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g·mol⁻¹, it is supplied as a dark-yellow to orange-brown crystalline powder [1]. Its computed LogP ranges from 2.75 to 2.90, and its aqueous solubility is very low (calculated 0.43 g·L⁻¹ at 25 °C) . The compound belongs to the broader nitroaniline family but occupies a distinct regioisomeric niche defined by the adjacency of its methyl substituents and the para relationship between the nitro and amino groups—features that directly govern its reactivity, solid-state packing, and synthetic utility relative to its closest positional isomers .

Why Generic Substitution with Other Nitroaniline Regioisomers Fails


Nitroaniline positional isomers are not functionally interchangeable despite sharing the same molecular formula. The 2,3-dimethyl-6-nitro substitution pattern dictates a unique combination of electronic effects: the para-oriented nitro group strongly withdraws electron density from the amino group (predicted pKa –0.16 ± 0.25), while the vicinal methyl groups introduce steric compression and modulate ring activation in electrophilic substitution . This specific arrangement produces a crystalline solid with a melting point of 117–120 °C—approximately 50 °C higher than the 2,4-dimethyl-6-nitro isomer (mp 64–68 °C), indicating profoundly different lattice energies and purification behavior [1]. In documented synthesis protocols, the 6-nitro isomer is obtained as the major product (43% isolated yield) while the 4-nitro isomer forms as a minor byproduct (12%), demonstrating that the regioisomeric outcome is kinetically and thermodynamically controlled rather than random . Consequently, substituting an alternative dimethyl-nitroaniline without verifying regioisomeric identity risks altered reaction kinetics, different downstream intermediate structures, and batch-to-batch irreproducibility.

Quantitative Evidence: Differentiation from Positional Isomers & Demethylated Analog


Regioselective Synthesis Yield: 6-Nitro vs. 4-Nitro Isomer

In a direct comparative synthesis starting from N-(2,3-dimethyl-6-nitrophenyl)acetamide via acidic hydrolysis, the 6-nitro isomer was isolated as the major product at 43% yield (5.5 g), while the corresponding 4-nitro regioisomer was obtained as a minor byproduct at only 12% yield (1.5 g). This represents a 3.6-fold yield advantage for the 6-nitro isomer under identical reaction conditions . The product ratio (approximately 3.6:1 in favor of the 6-nitro isomer) is not an artifact of workup but reflects the intrinsic regiochemical preference imposed by the two ortho/para-directing methyl groups on the aniline ring, which collectively favor nitration/nitro-group retention at the 6-position.

Organic Synthesis Regioselective Nitration Process Chemistry Intermediate Scalability

Melting Point Differentiation from 2,4-Dimethyl-6-nitroaniline

The melting point of 2,3-dimethyl-6-nitroaniline (117–120 °C, lit.) is approximately 50 °C higher than that of its positional isomer 2,4-dimethyl-6-nitroaniline (64–68 °C), despite identical molecular weight (166.18 g·mol⁻¹) and formula [1][2]. This dramatic difference arises because the contiguous 2,3-dimethyl substitution enforces a compact molecular geometry stabilized by an intramolecular N—H···O hydrogen bond between the amino and nitro groups, which pre-organizes the molecule for efficient crystal packing via intermolecular N—H···O chains and π-π stacking interactions [3]. In contrast, the 2,4-dimethyl isomer lacks this adjacency-driven conformational locking, resulting in weaker lattice cohesion and a far lower melting point.

Analytical Chemistry Solid-State Characterization Quality Control Polymorph Screening

Chiral Catalyst Precursor Yield vs. 2-Methyl-6-nitroaniline

In the multi-step synthesis of chiral 1,2-benzenedisulfonimide Brønsted acid catalysts, 2,3-dimethyl-6-nitroaniline served as the starting material to produce 4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide in 41% overall yield over eleven steps. The demethylated analog 2-methyl-6-nitroaniline, when subjected to an analogous synthetic sequence, afforded the corresponding 4-methyl-3,6-bis(o-tolyl) derivative in only 34% overall yield [1]. The additional methyl group at the 3-position in the target compound introduces steric bulk around the sulfonimide core, which is critical for the atropisomerism that underpins catalytic enantioselectivity. When the o-tolyl groups were replaced with 1-naphthyl substituents, the overall yield from 2,3-dimethyl-6-nitroaniline dropped to 9%, confirming that the scaffold's performance is highly sensitive to the starting aniline substitution pattern [1].

Asymmetric Catalysis Chiral Organocatalysis Strecker Reaction Medicinal Chemistry

Supramolecular Organization: Unique N—H···O and π-Stacking

Single-crystal X-ray diffraction (T = 291 K) reveals that 2,3-dimethyl-6-nitroaniline adopts a nearly coplanar conformation of all non-hydrogen atoms, stabilized by a strong intramolecular N—H···O hydrogen bond between the 6-nitro oxygen and the aniline NH₂ [1]. This intramolecular motif pre-organizes the molecule for intermolecular recognition: the crystal packing is governed by one-dimensional chains of intermolecular N—H···O hydrogen bonds, which are further connected into a three-dimensional network via C—H···π interactions and π-π stacking interactions [1]. This specific hydrogen-bonding topology is geometrically impossible for the 2,3-dimethyl-4-nitro isomer (where the nitro group is meta to the NH₂) and for the 2,4-dimethyl-6-nitro isomer (where the altered methyl positions disrupt the coplanarity). The documented CCDC deposition number 282238 provides a verifiable crystallographic fingerprint for identity confirmation [1].

Crystal Engineering Solid-State Chemistry Materials Science X-ray Crystallography

Diazonium Salt Reactivity for Alkali-Stable Azo Dyes

Chinese patent CN101337927A demonstrates the use of 2,3-dimethyl-6-nitroaniline as a diazo component in the synthesis of benzene-azo-pyridone monoazo disperse dyes. The compound is converted to its diazonium salt (using NaNO₂/HCl, 3-hour reaction at low temperature) and coupled with pyridone derivatives to yield dyes exhibiting good exhaust dyeing performance, light fastness, and a wide pH operating range on polyester [1]. The patent explicitly differentiates this structural class from conventional benzene-azo-pyridone dyes (e.g., C.I. Disperse Yellow 114, 119, 211) that suffer from alkali sensitivity and color-shift during finishing. The 2,3-dimethyl-6-nitro substitution on the diazo component is structurally required to achieve the claimed alkali resistance, as the electron-donating methyl groups modulate the electron density at the azo linkage.

Dye Chemistry Textile Chemistry Diazotization Polyester Dyeing

Predicted Basicity vs. Other Nitroaniline Isomers

The predicted pKa of the protonated aniline nitrogen in 2,3-dimethyl-6-nitroaniline is –0.16 ± 0.25 , placing it among the least basic nitroanilines. This value reflects the combined electron-withdrawing effect of the para-nitro group (–M, –I) and the steric/inductive effects of the two ortho-like methyl groups. For comparison, experimentally determined pKa values for mono-nitroaniline isomers are: ortho-nitroaniline –0.26, para-nitroaniline 1.0, and meta-nitroaniline 2.46 [1]. The 2,3-dimethyl-6-nitro compound falls closest to ortho-nitroaniline in basicity, as both share a nitro group ortho to the NH₂. However, the additional methyl groups in the target compound introduce steric inhibition of solvation at the amino group, further suppressing apparent basicity relative to the unsubstituted ortho-nitroaniline in aqueous media.

Physical Organic Chemistry Electronic Effects Amine Basicity Structure-Activity Relationships

Application Scenarios for 2,3-Dimethyl-6-nitroaniline


Chiral Organocatalyst Development: Atropisomeric Brønsted Acid Synthesis

Research groups synthesizing chiral 1,2-benzenedisulfonimide catalysts for asymmetric Strecker reactions should prioritize 2,3-dimethyl-6-nitroaniline over 2-methyl-6-nitroaniline. The target compound delivers a 41% overall yield for the 4,5-dimethyl-3,6-bis(o-tolyl) catalyst versus 34% from the mono-methyl analog—a 20% relative yield improvement that reduces starting material cost per gram of final catalyst [1]. The 2,3-dimethyl pattern is structurally required to generate the steric environment necessary for atropisomer resolution and catalytic enantioselectivity. Procurement should specify purity ≥98% (GC) with NMR confirmation of the 6-nitro regioisomer to avoid contamination with the 4-nitro isomer, which would lead to mis-functionalized sulfonimide scaffolds .

Monoazo Disperse Dye Synthesis: Alkali-Stable Diazonium Salt

Industrial dye manufacturers developing benzene-azo-pyridone disperse dyes with improved alkali resistance should use 2,3-dimethyl-6-nitroaniline as the diazo component, as documented in CN101337927A [1]. The compound undergoes efficient diazotization (24.5 g scale demonstrated) and couples with pyridone derivatives to yield dyes suitable for polyester dyeing with wide pH tolerance. The specific 2,3-dimethyl-6-nitro substitution pattern is essential for the claimed alkali stability; substitution with 2,3-dimethyl-4-nitroaniline or 2,4-dimethyl-6-nitroaniline would alter the electronic character of the diazonium salt and compromise dye performance. Users should verify melting point (117–120 °C) and GC purity (>98%) upon receipt to ensure regioisomeric identity .

Crystal Engineering: Hydrogen-Bonded Network & π-Stacking Model

For crystallographers and materials scientists investigating directed supramolecular assembly, 2,3-dimethyl-6-nitroaniline provides a well-characterized model system with three distinct intermolecular interaction modes: intramolecular N—H···O hydrogen bonding, one-dimensional intermolecular N—H···O chains, and π-π stacking that expands the structure into a 3-D network [1]. The CCDC 282238 deposition provides a verifiable crystallographic reference. The nearly coplanar molecular geometry (mean C–C bond precision 0.002 Å) enables reproducible co-crystal screening. Researchers should specifically request the 6-nitro isomer, as the 4-nitro regioisomer cannot form the intramolecular N—H···O motif and will produce entirely different packing architectures [1].

Pharmacologically Active Intermediates: Nitro-Reduction to Phenylenediamines

Medicinal chemistry programs requiring 2,3-dimethyl-substituted phenylenediamine building blocks benefit from the 43% synthetic accessibility of 2,3-dimethyl-6-nitroaniline versus 12% for the 4-nitro isomer from a common precursor [1]. The nitro group at the 6-position can be selectively reduced (e.g., H₂, Raney Ni or Pd/C) to yield 3,4-dimethyl-o-phenylenediamine derivatives for benzimidazole, quinoxaline, or benzodiazepine scaffold construction. The low aqueous solubility (0.43 g·L⁻¹) and moderate LogP (2.75–2.90) facilitate extractive workup after reduction . Procurement specifications should include a certificate of analysis confirming ≤2% of the 4-nitro isomer to avoid isomeric impurity carryover into biologically active final compounds .

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